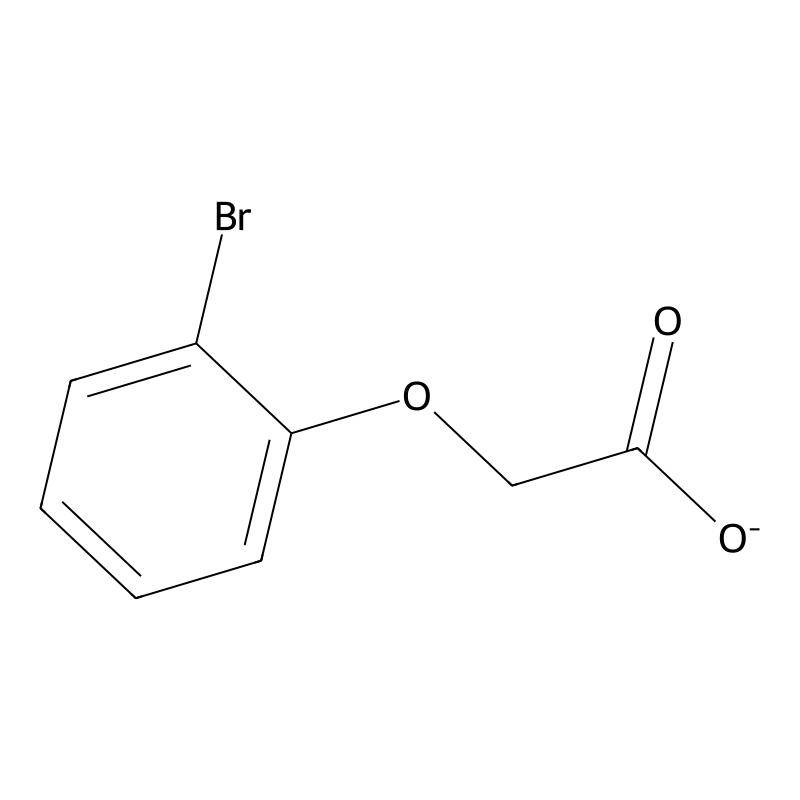(2-Bromophenoxy)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- (2-Bromophenoxy)acetic acid can serve as a starting material for the synthesis of other organic compounds. For instance, it has been used in the preparation of 8-methoxy-2-tetralone, a key intermediate in the synthesis of various biologically active molecules [].
Medicinal Chemistry:
- Some research suggests that (2-Bromophenoxy)acetic acid may possess antimicrobial properties. However, further investigation is needed to confirm its efficacy and potential therapeutic applications [].
Proteomics Research:
(2-Bromophenoxy)acetic acid is an organic compound characterized by the presence of a bromophenoxy group attached to an acetic acid moiety. Its molecular formula is , and it features a carboxylic acid functional group, which contributes to its acidic properties. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics and reactivity profile .
There is no known specific biological role for (2-Bromophenoxy)acetic acid. As mentioned earlier, its significance lies in its potential use as a synthetic intermediate.
General Safety Practices:
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.
- Follow safe laboratory practices for handling chemicals.
- Refer to Safety Data Sheet (SDS) for specific information on handling and disposal procedures if available.
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for the formation of various derivatives.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different functional groups.
- Hydrolysis: Under acidic or basic conditions, (2-Bromophenoxy)acetic acid can hydrolyze to yield phenolic derivatives and acetic acid.
Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
- Oxidation: Agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide.
Research indicates that (2-Bromophenoxy)acetic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications. The compound's unique structural features may enhance its interaction with biological targets, influencing pathways related to inflammation and microbial resistance .
The synthesis of (2-Bromophenoxy)acetic acid typically involves several steps:
- Bromination: Starting with phenol, bromination is performed to yield 2-bromophenol.
- Etherification: The 2-bromophenol is reacted with chloroacetic acid to form (2-Bromophenoxy)acetic acid through etherification.
- Amidation (if applicable): Further reactions may involve amidation with an amine to produce more complex derivatives .
Industrial Production Methods
In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques to improve yields and reduce reaction times.
(2-Bromophenoxy)acetic acid has several applications across various fields:
- Medicinal Chemistry: It serves as a lead compound in drug development due to its unique structural characteristics.
- Materials Science: Used in the synthesis of novel materials with specific properties.
- Biological Studies: Investigated for its biological activity and potential therapeutic effects.
- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Studies investigating the interactions of (2-Bromophenoxy)acetic acid with biological targets are ongoing. Its interactions with enzymes involved in inflammation and microbial resistance mechanisms are particularly noteworthy. Understanding these interactions can provide insights into its potential therapeutic uses and efficacy against specific diseases .
Several compounds share structural similarities with (2-Bromophenoxy)acetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(2-Chlorophenoxy)acetic Acid | Contains chlorine instead of bromine | Different biological activity profile |
| 4-Bromophenylacetic Acid | Bromine at para position | Primarily used as a herbicide |
| 2-(2-Fluorophenoxy)acetic Acid | Contains fluorine instead of bromine | Varying reactivity due to the presence of fluorine |
| 4-Chlorophenoxyacetic Acid | Lacks bromine | Similar application but less potent antimicrobial activity |
Uniqueness
(2-Bromophenoxy)acetic acid is unique due to the presence of the bromine atom, which influences its reactivity and interactions. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine. This leads to differences in biological activity and chemical reactivity compared to similar compounds.
XLogP3
GHS Hazard Statements
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








